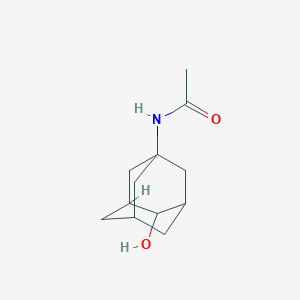

N-(4-hydroxy-1-adamantyl)acetamide

Descripción

N-(4-hydroxy-1-adamantyl)acetamide is a synthetic acetamide derivative featuring a hydroxylated adamantane backbone. Adamantane, a diamondoid hydrocarbon, is prized in medicinal chemistry for its rigid, lipophilic structure, which enhances metabolic stability and membrane permeability.

Propiedades

Fórmula molecular |

C12H19NO2 |

|---|---|

Peso molecular |

209.28 g/mol |

Nombre IUPAC |

N-(4-hydroxy-1-adamantyl)acetamide |

InChI |

InChI=1S/C12H19NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-11,15H,2-6H2,1H3,(H,13,14) |

Clave InChI |

JJFQGTPOWXTNDU-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC12CC3CC(C1)C(C(C3)C2)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues

N-(1-Adamantyl)acetamide

- Structure : Lacks the 4-hydroxy group on the adamantane ring.

- Molecular Weight : 193.29 g/mol.

- Physical Properties : Melting point = 148–149°C; density = 1.08 g/cm³.

- Key Differences : The absence of the hydroxyl group reduces polarity, likely enhancing lipophilicity and blood-brain barrier penetration compared to the hydroxylated derivative. This compound serves as a foundational analog for studying the impact of hydroxylation on adamantane-based acetamides .

N-(4-Hydroxyphenyl)acetamide (Paracetamol)

- Structure : A simple aromatic acetamide with a para-hydroxyphenyl group.

- Molecular Weight : 151.16 g/mol.

- Pharmacology: Well-known analgesic and antipyretic agent. The hydroxyl group is critical for COX enzyme inhibition.

N-(3-Chloro-4-hydroxyphenyl)acetamide

- Structure : Chlorine substituent at the 3-position of the hydroxyphenyl ring.

- Pharmacology: Exhibits antimicrobial activity, as observed in halogenated acetamide derivatives.

Functional Analogues

N-Phenylacetamide Sulphonamides

- Example : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35).

- Activity : Demonstrates analgesic activity surpassing paracetamol in some models. The sulphonamide group introduces hydrogen-bonding capacity, enhancing target affinity .

- Comparison : The adamantane backbone in N-(4-hydroxy-1-adamantyl)acetamide may offer superior metabolic stability compared to sulphonamide-based analogs.

Pyridazin-3(2H)-one Acetamides

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Activity: Acts as a specific FPR2 agonist, inducing calcium mobilization in neutrophils. The pyridazinone moiety contributes to receptor selectivity .

- Comparison : Adamantane’s bulkiness in N-(4-hydroxy-1-adamantyl)acetamide may hinder interactions with G-protein-coupled receptors like FPR2 but could enhance binding to hydrophobic enzyme pockets.

Physicochemical and Crystallographic Comparisons

- Meta-Substituted Trichloro-acetamides: Example: N-(3-chlorophenyl)-2,2,2-trichloro-acetamide. Crystallography: Electron-withdrawing groups (e.g., -Cl, -NO₂) at meta positions alter crystal packing and lattice constants.

Data Tables

Table 1: Structural and Physical Properties

Table 2: Pharmacological Activities of Acetamide Derivatives

Research Findings and Implications

- Hydroxylation Impact: The 4-hydroxy group on adamantane likely reduces lipophilicity (clogP ~1.5 vs. ~3.0 for non-hydroxylated analog) while introducing hydrogen-bonding capacity, which could improve solubility and target engagement in polar environments .

- Adamantane Advantages : Adamantane’s rigidity may mitigate off-target effects by restricting conformational flexibility, as seen in antiviral drugs like rimantadine.

- Synthetic Challenges : Hydroxylation of adamantane requires precise reaction conditions (e.g., iodination followed by hydroxylation, as in ), often necessitating protecting groups to prevent over-oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.